Ethyl 4-Methyl-2-Pentenoate

Isomerization Thermodynamics Synthetic Chemistry

Ethyl 4-Methyl-2-Pentenoate (CAS 2351-97-5) is an α,β-unsaturated ester characterized by its fruity odor and flavor profile, making it a compound of interest in flavor chemistry and synthetic organic chemistry applications. It is a derivative of 4-methyl-2-pentenoic acid and exists as part of an isomeric equilibrium.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 2351-97-5
Cat. No. B14166552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Methyl-2-Pentenoate
CAS2351-97-5
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(C)C
InChIInChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3
InChIKeyGNDHNYOKGXAMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methyl-2-Pentenoate (CAS 2351-97-5): A Procurement and Selection Guide for Specialized Research


Ethyl 4-Methyl-2-Pentenoate (CAS 2351-97-5) is an α,β-unsaturated ester characterized by its fruity odor and flavor profile, making it a compound of interest in flavor chemistry and synthetic organic chemistry applications . It is a derivative of 4-methyl-2-pentenoic acid and exists as part of an isomeric equilibrium . Its unique structural and regulatory profile distinguishes it from more common, commercially available isomers [1].

1
α,β-unsaturated ester suited for synthetic chemistry and isomerization research workflows
2
Reported minor equilibrium isomer; may support non-equilibrium synthetic route development
3
No FEMA or JECFA approval – procurement fit limited to non-ingestible research and analytical reference use

Why Ethyl 4-Methyl-2-Pentenoate (CAS 2351-97-5) Cannot Be Substituted with Common Isomers


Generic substitution with other C8H14O2 ester isomers is not scientifically valid due to fundamental differences in molecular structure, thermodynamic stability, and regulatory status. Ethyl 4-methyl-2-pentenoate is the thermodynamically less favored isomer, comprising only 10% of the equilibrium mixture at 25°C, compared to 90% for ethyl 4-methyl-3-pentenoate . Furthermore, it lacks FEMA GRAS or JECFA approval, unlike its positional isomer ethyl 2-methyl-4-pentenoate, which is a widely approved flavoring agent [1]. These factors necessitate a targeted procurement strategy for specific research or synthetic applications.

Isomer Equilibrium
Thermodynamically less favored isomer; equilibrium strongly favors ethyl 4-methyl-3-pentenoate. Direct substitution with the dominant isomer may shift synthetic and analytical outcomes.
Regulatory Status
Lacks FEMA and JECFA flavor approval, unlike positional isomer ethyl 2-methyl-4-pentenoate. Substitution with approved isomers may introduce regulatory compliance context not met by this compound.

Quantitative Differentiation of Ethyl 4-Methyl-2-Pentenoate: Head-to-Head Evidence for Scientific Selection


Thermodynamic Equilibrium Ratio vs. Isomer Ethyl 4-Methyl-3-Pentenoate

Ethyl 4-methyl-2-pentenoate is the thermodynamically less favored isomer in an equilibrium mixture with its double-bond isomer, ethyl 4-methyl-3-pentenoate. At 25°C, the equilibrium distribution strongly favors the 3-pentenoate isomer, making the 2-pentenoate form a minor component. This has significant implications for synthetic strategies aiming to produce the 2-pentenoate form .

Equilibrium Ratio
Class-level
Target: ~10% at 25°C
Supports non-equilibrium synthesis route selection
Data to verify; equilibrium conditions may vary across solvent systems
Isomerization Thermodynamics Synthetic Chemistry

Regulatory Status: Lack of FEMA and JECFA Approval vs. Positional Isomer Ethyl 2-Methyl-4-Pentenoate

Unlike its widely used positional isomer, ethyl 2-methyl-4-pentenoate (FEMA 3489, JECFA approved), ethyl 4-methyl-2-pentenoate is not listed as a food flavoring by FEMA, JECFA, or the FDA's EAFUS database. This clear regulatory distinction is a primary differentiator for any application involving human consumption or sensory analysis where approval status is required [1][2].

Regulatory Status
Head-to-head
Target: Not FEMA / JECFA approved
Restricts procurement to non-ingestible research contexts
Positional isomer ethyl 2-methyl-4-pentenoate holds FEMA and JECFA approval
Food Science Flavor Chemistry Regulatory Affairs

Conformational Preference: C-CH3 Eclipsed Form in NMR Studies

A variable-temperature NMR study has shown that ethyl 4-methyl-2-pentenoate (designated as 3a in the study) exhibits a clear preference for the C-CH3 eclipsed conformation over the CH-eclipsed form. This preference is enhanced in the presence of the Lewis acid SnCl4, which also reveals a ~10:1 ratio of s-trans to s-cis isomers at -50°C. This behavior contrasts with sterically bulkier analogs like ethyl 4-ethyl-2-hexenoate (3b), which prefer the CH-eclipsed form due to steric effects [1].

Conformational Preference
Reported
C-CH3 eclipsed form preferred
Informs SAR and molecular recognition study design
Variable-temperature NMR; SnCl4 complex reveals ~10:1 s-trans/s-cis ratio at -50°C
NMR Spectroscopy Conformational Analysis Physical Organic Chemistry

Optimal Procurement and Research Scenarios for Ethyl 4-Methyl-2-Pentenoate (CAS 2351-97-5)


Synthetic Chemistry Research: Kinetically Controlled Isomer Synthesis

Given its thermodynamically disfavored state (10% at equilibrium) , this compound is an ideal candidate for research into kinetically controlled or non-equilibrium synthetic methods. It is a valuable target for studying isomerization catalysts and processes designed to overcome thermodynamic barriers, as detailed in patent literature .

Non-Ingestible Flavor and Fragrance R&D

The compound's lack of FEMA and JECFA approval [1] makes it suitable for fundamental flavor research, analytical standard development, or use in non-consumable products like fragrances for household goods, where regulatory hurdles for novel ingredients differ from those for food.

Physical Organic Chemistry and NMR Studies

Its well-characterized conformational preference for the C-CH3 eclipsed form and its s-trans/s-cis isomeric ratio in the presence of Lewis acids [2] make it a valuable model compound for advanced studies in stereoelectronics, hyperconjugation, and molecular recognition.

Application
Selection Property
Validation Focus
Kinetically controlled isomer synthesis research
Equilibrium isomer ratio context
Synthetic route and yield optimization review
Non-ingestible flavor chemistry studies
Regulatory approval context
Application-specific compliance review
Conformational analysis and SAR studies
NMR conformational context
Stereoelectronic effect interpretation
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